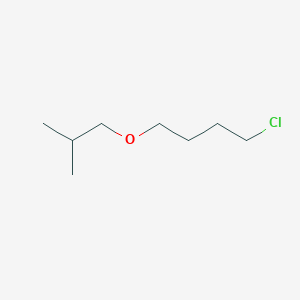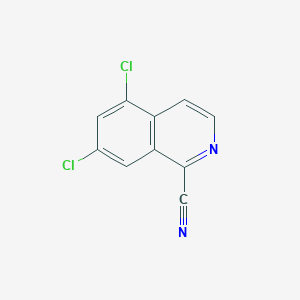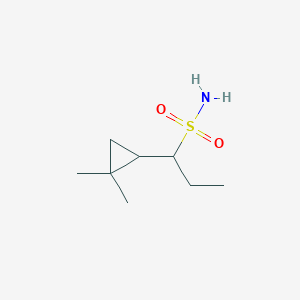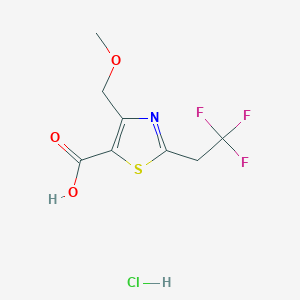
4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid hydrochloride is a synthetic organic compound that features a thiazole ring substituted with a methoxymethyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction using methoxymethyl chloride in the presence of a base.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid
- 4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide
- 4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate
Uniqueness
The presence of the trifluoroethyl group distinguishes 4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid hydrochloride from other similar compounds. This group imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and material science applications.
Properties
Molecular Formula |
C8H9ClF3NO3S |
|---|---|
Molecular Weight |
291.68 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H8F3NO3S.ClH/c1-15-3-4-6(7(13)14)16-5(12-4)2-8(9,10)11;/h2-3H2,1H3,(H,13,14);1H |
InChI Key |
PFEYICNPVSJDSD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(SC(=N1)CC(F)(F)F)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


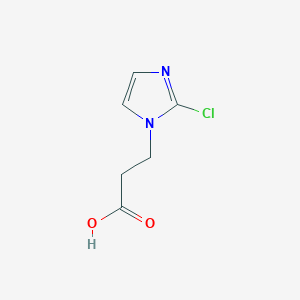
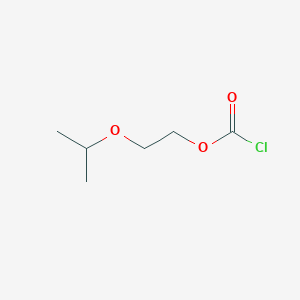
![5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B15261577.png)
![2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B15261585.png)
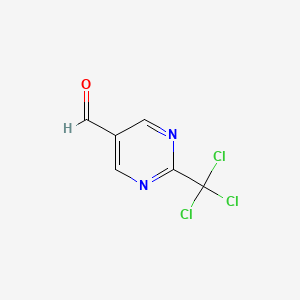


![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B15261600.png)
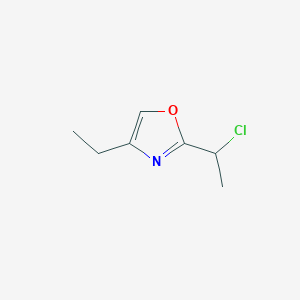
![tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B15261617.png)
